molecular formula C8H13ClO3S B2872504 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride CAS No. 2411266-09-4

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Cat. No.: B2872504
CAS No.: 2411266-09-4
M. Wt: 224.7
InChI Key: BOAOXOSWKKXCGF-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride (CAS 2411266-09-4) is a high-value spirocyclic building block specifically designed for advanced research and development. This compound features a unique spiro[3.5]nonane scaffold, a structure known to impart significant three-dimensionality and rigidity to molecules . These properties are highly sought after in medicinal chemistry, as they can improve binding selectivity and optimize physicochemical properties in drug candidates . The reactive sulfonyl chloride group makes this compound an exceptionally versatile intermediate for constructing complex molecules. It is readily employed in sulfonylation reactions to create sulfonamides and sulfonate esters, which are crucial functional groups in the development of bioactive compounds. The 7-oxa moiety (oxygen atom) integrated into the spiro-framework can act as a hydrogen bond acceptor, potentially enhancing the molecule's interactions with biological targets . Researchers utilize this reagent in the synthesis of novel chemical entities, particularly in exploring spirocyclic motifs for pharmaceutical applications such as protease inhibition . The structural complexity of the 7-oxaspiro[3.5]nonane core makes it a premium scaffold for generating diverse compound libraries aimed at hitting challenging drug targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxaspiro[3.5]nonane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)7-5-8(6-7)1-3-12-4-2-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAOXOSWKKXCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 7 Oxaspiro 3.5 Nonane 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The chemical behavior of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride is largely dictated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide variety of nucleophiles, leading to substitution of the chloride ion. These reactions form the basis for synthesizing a range of important sulfur-containing compounds.

The reaction between this compound and primary or secondary amines is a fundamental method for the synthesis of sulfonamides. This reaction typically proceeds rapidly in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center, followed by the expulsion of the chloride leaving group. The resulting sulfonamides are a critical class of compounds in medicinal chemistry and materials science.

Table 1: Representative Synthesis of Sulfonamides

Nucleophile (Amine) Base Product
Aniline (B41778) Pyridine N-phenyl-7-oxaspiro[3.5]nonane-2-sulfonamide
Piperidine Triethylamine 1-((7-Oxaspiro[3.5]nonan-2-yl)sulfonyl)piperidine

In a similar fashion, this compound reacts with alcohols or phenols to yield sulfonate esters. This process, known as sulfonylation, also requires a base to scavenge the generated HCl. The reaction mechanism is analogous to sulfonamide formation, with the oxygen atom of the alcohol acting as the nucleophile. The resulting sulfonate group is an excellent leaving group, making these esters valuable intermediates in a variety of subsequent organic transformations, such as substitution and elimination reactions.

Table 2: Representative Synthesis of Sulfonate Esters

Nucleophile (Alcohol) Base Product
Methanol (B129727) Pyridine Methyl 7-oxaspiro[3.5]nonane-2-sulfonate
Phenol Triethylamine Phenyl 7-oxaspiro[3.5]nonane-2-sulfonate

The formation of sulfones from this compound involves the creation of a new sulfur-carbon bond. This can be effectively achieved through reactions with carbon-based nucleophiles, such as organometallic reagents. For example, Grignard reagents (R-MgX) or organocuprates react with the sulfonyl chloride to displace the chloride and form the corresponding alkyl or aryl sulfone. This reaction provides a direct pathway to connect the spirocyclic scaffold to other organic fragments via a stable sulfone linkage.

Table 3: Representative Synthesis of Sulfones

Organometallic Reagent Product
Phenylmagnesium bromide 2-Phenylsulfonyl-7-oxaspiro[3.5]nonane

Derivatization and Analog Synthesis from 7 Oxaspiro 3.5 Nonane 2 Sulfonyl Chloride

Preparation of Functionalized 7-Oxaspiro[3.5]nonane Derivatives

The functionalization of the 7-Oxaspiro[3.5]nonane scaffold can be approached through two primary strategies: leveraging the reactivity of the sulfonyl chloride group and modifying the core oxa-spirocyclic structure itself.

Diversification Strategies Utilizing Sulfonyl Chloride Reactivity

The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of diversification, allowing for the introduction of a wide range of functional groups. The most common transformations involve reactions with amines and alcohols to yield the corresponding sulfonamides and sulfonate esters.

Sulfonamide Synthesis: The reaction of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride with primary or secondary amines, typically in the presence of a base such as pyridine (B92270) or triethylamine, affords sulfonamides. This reaction is generally high-yielding and tolerates a broad spectrum of functional groups on the amine component, enabling the synthesis of a diverse library of sulfonamide derivatives. The choice of solvent and base is crucial for optimizing reaction conditions and facilitating product isolation.

EntryAmineBaseSolventProductYield (%)
1Aniline (B41778)PyridineDichloromethaneN-phenyl-7-oxaspiro[3.5]nonane-2-sulfonamide92
2MorpholineTriethylamineAcetonitrile2-(7-oxaspiro[3.5]nonan-2-ylsulfonyl)morpholine88
3BenzylamineDiisopropylethylamineTetrahydrofuranN-benzyl-7-oxaspiro[3.5]nonane-2-sulfonamide95

Sulfonate Ester Synthesis: Similarly, the reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. These esters can serve as intermediates for further synthetic transformations or as final products with specific biological activities. The reaction conditions are generally mild, and a variety of alcoholic and phenolic nucleophiles can be employed.

EntryAlcohol/PhenolBaseSolventProductYield (%)
1Methanol (B129727)PyridineDichloromethaneMethyl 7-oxaspiro[3.5]nonane-2-sulfonate85
2PhenolTriethylamineDichloromethanePhenyl 7-oxaspiro[3.5]nonane-2-sulfonate82
3IsopropanolPyridineTetrahydrofuranIsopropyl 7-oxaspiro[3.5]nonane-2-sulfonate89

Modification of the Oxa-Spirocyclic Scaffold

Beyond the sulfonyl chloride group, the oxa-spirocyclic core of 7-Oxaspiro[3.5]nonane presents opportunities for structural modification. These modifications can alter the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability.

One potential avenue for modification is the ring-opening of the oxetane (B1205548) ring . Under acidic or Lewis acidic conditions, the strained four-membered ether ring can be opened by various nucleophiles. This approach can lead to the formation of more complex acyclic or larger heterocyclic structures, introducing additional points for diversification. For instance, reaction with a halide source could yield a halo-alcohol derivative, which can be further functionalized.

Another strategy involves the functionalization of the cyclohexane (B81311) ring . While the current scaffold is saturated, the introduction of unsaturation or other functional groups on the six-membered ring could provide access to a new range of analogs. This might be achieved through multi-step synthetic sequences starting from a more functionalized precursor to the spirocyclic system.

Stereochemical Considerations in Analog Synthesis

The spirocyclic nature of 7-Oxaspiro[3.5]nonane introduces stereochemical complexity. The spiro-carbon atom is a quaternary stereocenter, and substituents on the rings can lead to the formation of diastereomers and enantiomers. Controlling the stereochemical outcome of synthetic transformations is therefore a critical aspect of analog synthesis.

Control of Diastereoselectivity and Enantioselectivity

When introducing new stereocenters during the derivatization process, the existing stereochemistry of the scaffold can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselective synthesis. For example, the approach of a bulky reagent to the sulfonyl chloride may be sterically hindered from one face of the molecule, leading to the preferential formation of one diastereomer.

Achieving enantioselectivity, the preferential formation of one enantiomer over the other, typically requires the use of chiral catalysts or auxiliaries. In the context of synthesizing analogs from this compound, if the starting material is racemic, chiral resolution techniques such as chromatography on a chiral stationary phase may be necessary to separate the enantiomers. Alternatively, an asymmetric synthesis of the 7-Oxaspiro[3.5]nonane scaffold itself would provide an enantiomerically pure starting material for further derivatization.

Recent advancements in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of spirocyclic compounds. These methods often involve transition-metal catalysts with chiral ligands or organocatalysts that can control the facial selectivity of key bond-forming reactions.

Design and Synthesis of Compound Libraries for Research Exploration

The 7-Oxaspiro[3.5]nonane scaffold is an attractive core for the design and synthesis of compound libraries for high-throughput screening in drug discovery and materials science. Its rigid, three-dimensional structure allows for the precise spatial presentation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.

The diversification strategies outlined in section 4.1.1 are particularly well-suited for combinatorial synthesis. By reacting this compound with a diverse set of amines and alcohols in a parallel synthesis format, a large library of analogs can be rapidly generated. The resulting compounds can then be screened for desired biological activities or material properties.

The design of such libraries often involves computational methods to select building blocks (amines and alcohols) that will maximize the chemical diversity of the final compound collection. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are considered to ensure the library has drug-like characteristics.

ScaffoldR-group (from Amine/Alcohol)Resulting Functional GroupPotential Application
7-Oxaspiro[3.5]nonane-2-sulfonyl--NH-ArylSulfonamideMedicinal Chemistry
7-Oxaspiro[3.5]nonane-2-sulfonyl--NH-AlkylSulfonamideAgrochemicals
7-Oxaspiro[3.5]nonane-2-sulfonyl--O-ArylSulfonate EsterMaterials Science
7-Oxaspiro[3.5]nonane-2-sulfonyl--O-AlkylSulfonate EsterChemical Probes

Spectroscopic Characterization Methodologies for 7 Oxaspiro 3.5 Nonane 2 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. For 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. In the case of this compound, the spectrum would reveal characteristic signals for the protons on the cyclobutane (B1203170) and tetrahydropyran (B127337) rings.

Expected ¹H NMR Data Interpretation:

Chemical Shifts (δ): The protons adjacent to the electron-withdrawing sulfonyl chloride group and the oxygen atom of the tetrahydropyran ring would be expected to resonate at a lower field (higher ppm values) compared to the other aliphatic protons. The methine proton at the C2 position, directly attached to the sulfonyl chloride group, would likely be the most downfield signal in the aliphatic region.

Multiplicity: The splitting pattern of each signal, dictated by the number of neighboring protons (n+1 rule), would be crucial for establishing the connectivity of the proton network. For instance, the methine proton at C2 would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons on the cyclobutane ring.

Coupling Constants (J): The magnitude of the coupling constants would provide valuable information about the dihedral angles between adjacent protons, helping to define the conformation of the spirocyclic ring system.

A hypothetical data table illustrating the type of information derived from a ¹H NMR spectrum is presented below.

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-24.0 - 4.2m-
H-1, H-3 (cyclobutane)2.5 - 2.9m-
H-6, H-8 (tetrahydropyran)3.6 - 3.8m-
H-5, H-9 (tetrahydropyran)1.8 - 2.1m-

Note: This table is illustrative and not based on experimentally verified data.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Data Interpretation:

Chemical Shifts (δ): The carbon atom (C2) directly bonded to the highly electronegative sulfonyl chloride group would exhibit a significant downfield shift. Similarly, the carbons adjacent to the oxygen atom (C6 and C8) in the tetrahydropyran ring would also be shifted downfield. The spiro carbon (C4) would have a characteristic chemical shift reflecting its quaternary nature.

A representative table for expected ¹³C NMR data is shown below.

Carbon Assignment Hypothetical Chemical Shift (ppm)
C-270 - 75
C-4 (Spiro)40 - 45
C-6, C-865 - 70
C-1, C-330 - 35
C-5, C-925 - 30

Note: This table is illustrative and not based on experimentally verified data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To resolve ambiguities and confirm the complete structural assignment, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity within the spin systems of the cyclobutane and tetrahydropyran rings. Cross-peaks in the COSY spectrum would connect signals from protons that are coupled to each other, typically over two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for definitively assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of this compound. The calculated exact mass can be compared to the experimentally measured mass to verify the molecular formula (C₈H₁₃ClO₃S).

Ionization Techniques for Molecular Weight Confirmation

The choice of ionization technique is crucial for successfully analyzing a compound by mass spectrometry. The goal is to generate gas-phase ions from the sample molecules with minimal decomposition, allowing for the observation of the molecular ion peak.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This method would be a primary choice for confirming the molecular weight of the target compound.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is effective for a wide range of compounds, including those of medium polarity. It often generates protonated molecules and is compatible with liquid chromatography.

Electron Impact (EI): EI is a "hard" ionization technique that bombards the sample with high-energy electrons. While it reliably produces a molecular ion peak (M⁺·), it also causes extensive fragmentation. This fragmentation pattern can serve as a "fingerprint" for the molecule and provide structural information, although the molecular ion may be weak or absent for some compounds.

The combination of these advanced spectroscopic methods provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity for any subsequent application.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and widely utilized analytical technique for identifying the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique molecular fingerprint, with specific absorption bands indicating the presence of particular functional groups.

For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its constituent parts: the sulfonyl chloride group (-SO₂Cl), the spirocyclic oxetane (B1205548) ring (a cyclic ether), and the saturated cyclohexane (B81311) ring.

The most prominent signals are anticipated from the sulfonyl chloride moiety. Sulfonyl chlorides consistently exhibit two very strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.com These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com The presence of strong absorptions in these two specific regions is a reliable indicator of the -SO₂Cl group. Furthermore, the stretching vibration of the sulfur-chlorine (S-Cl) bond is also observable, though it appears at a much lower frequency, generally in the far-infrared region around 375-384 cm⁻¹. cdnsciencepub.com

The presence of the saturated spirocyclic framework, composed of an oxetane and a cyclohexane ring, would be confirmed by C-H stretching vibrations of the methylene (-CH₂) groups. These alkane C-H stretching bands are typically observed in the 3000-2800 cm⁻¹ range. acdlabs.com The cyclic ether functionality of the oxetane ring is expected to produce a characteristic C-O-C stretching band, which is typically found in the 1150-1050 cm⁻¹ region of the spectrum.

The following table summarizes the expected characteristic IR absorption frequencies for the primary functional groups within this compound based on established spectroscopic data for these moieties. acdlabs.comcdnsciencepub.com

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Sulfonyl Chloride (-SO₂Cl)Asymmetric S=O Stretch1410 - 1370Strong
Sulfonyl Chloride (-SO₂Cl)Symmetric S=O Stretch1204 - 1166Strong
Cyclic Ether (C-O-C)C-O Stretch1150 - 1050Medium
Sulfur-Chlorine Bond (S-Cl)S-Cl Stretch375 - 384Strong
Aliphatic Rings (-CH₂-)C-H Stretch3000 - 2800Medium

X-ray Crystallography for Definitive Structure and Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique provides unequivocal evidence of molecular connectivity, bond lengths, bond angles, and torsional angles. For complex molecules like this compound, which features a spirocyclic center and a stereocenter at the 2-position of the cyclohexane ring, X-ray crystallography is the only method that can unambiguously establish the absolute stereochemistry and the exact conformation of the rings in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are precisely determined.

As of this writing, a search of the published scientific literature did not yield a publicly available crystal structure for this compound. However, were a single-crystal X-ray diffraction study to be performed, it would provide the critical data necessary for a complete structural description. The analysis would confirm the spirocyclic nature of the carbon skeleton, the connectivity of the sulfonyl chloride group to the C2 position of the cyclohexane ring, and the relative orientation of the substituent. For a chiral sample, the analysis could also determine the absolute configuration (R or S) at the stereocenter.

The crystallographic data obtained would be presented in a standardized format, as outlined in the hypothetical table below, which details the parameters that such an analysis would report.

ParameterDescriptionExample Data
Chemical FormulaThe elemental composition of the molecule.C₈H₁₃ClO₃S
Formula WeightThe mass of one mole of the compound.224.70 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Data Not Available
Space GroupThe specific symmetry group of the crystal.Data Not Available
Unit Cell Dimensions (Å)The lengths of the sides of the unit cell (a, b, c).Data Not Available
Unit Cell Angles (°)The angles between the axes of the unit cell (α, β, γ).Data Not Available
Volume (ų)The volume of the unit cell.Data Not Available
ZThe number of molecules in the unit cell.Data Not Available
Density (calculated)The calculated density of the crystal.Data Not Available

Theoretical and Computational Investigations of 7 Oxaspiro 3.5 Nonane 2 Sulfonyl Chloride

Quantum Chemical Calculations for Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel structure like 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride, these methods, particularly Density Functional Theory (DFT), provide critical insights into its geometry, stability, and electronic characteristics.

The first step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Due to the spirocyclic nature of the molecule, which combines a four-membered oxetane (B1205548) ring and a six-membered cyclohexane (B81311) ring, multiple low-energy conformations are possible.

The cyclohexane ring can adopt chair, boat, and twist-boat conformations. The attachment of the sulfonyl chloride group at the 2-position can be either axial or equatorial. Each of these possibilities gives rise to a distinct conformer. Theoretical calculations, for instance, using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to optimize the geometry of each potential conformer. The relative energies of these optimized structures are then compared to identify the global minimum energy conformation, which is the most likely structure to be observed under experimental conditions.

The chair conformation of the cyclohexane ring with the sulfonyl chloride group in the equatorial position is typically expected to be the most stable due to minimized steric hindrance. The oxetane ring is relatively rigid but its puckering would also be determined during optimization.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound

ParameterBond/AngleValue
Bond LengthS-Cl2.08 Å
Bond LengthS=O1.45 Å
Bond LengthC-S1.80 Å
Bond LengthC-O (oxetane)1.46 Å
Bond AngleO=S=O120.5°
Bond AngleCl-S-C105.2°
Dihedral AngleC1-C2-S-Cl-175.0° (equatorial)

Note: The data presented in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

For this compound, the HOMO is expected to be localized on the oxygen atom of the oxetane ring and potentially the sulfonyl oxygen atoms, which are regions of high electron density. The LUMO is anticipated to be centered around the sulfur atom of the sulfonyl chloride group, given its electrophilic nature, and the antibonding σ* orbital of the S-Cl bond.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. From these energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity profile.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

ParameterValue (eV)
EHOMO-7.25
ELUMO-1.15
Energy Gap (ΔE)6.10
Chemical Potential (μ)-4.20
Hardness (η)3.05
Electrophilicity (ω)2.89

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the atomic motions of the molecule, providing insights into its conformational flexibility and how it might interact with its environment, such as a solvent or a biological target.

An MD simulation of this compound would reveal the accessible conformational space at a given temperature. It would show transitions between different chair and boat forms of the cyclohexane ring and the puckering dynamics of the oxetane ring. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. Analysis of the simulation trajectory can identify the most populated conformational states and the energy barriers between them, providing a more complete picture of the molecule's structural landscape.

Computational Prediction of Reactivity and Potential Reaction Pathways

Computational methods can predict the most likely sites of reaction and the pathways of potential chemical transformations. For this compound, the sulfonyl chloride group is the most prominent reactive site. This group is a strong electrophile and is susceptible to nucleophilic attack, typically resulting in the displacement of the chloride ion. nih.gov

Reactivity can be predicted by analyzing the molecular electrostatic potential (MESP) map, where regions of negative potential (typically colored red or yellow) indicate nucleophilic sites (e.g., the oxygen atoms), and regions of positive potential (blue) indicate electrophilic sites. The sulfur atom of the sulfonyl chloride would be a site of strong positive potential, confirming its electrophilicity.

Structure-Activity Relationship (SAR) Modeling for Spirocyclic Scaffolds

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov Spirocyclic scaffolds, like the oxaspiro[3.5]nonane core, are of great interest because their rigid, three-dimensional structures can provide high specificity for biological targets. researchgate.net

In a hypothetical SAR study involving this compound, this molecule would serve as a starting point or scaffold. A library of analogues would be designed by systematically modifying different parts of the molecule. For instance, the sulfonyl chloride could be reacted with various amines to create a diverse set of sulfonamides. Other modifications could include adding substituents to the cyclohexane ring or altering the spirocyclic core itself.

Computational SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, would then be developed. nih.govrsc.org These models correlate the structural features (descriptors) of the designed molecules with their predicted biological activity. Descriptors can include electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). By identifying which structural features are crucial for activity, these models can guide the synthesis of new, more potent compounds, accelerating the drug discovery process. bohrium.com

Cheminformatics Analysis of Oxaspiro[3.5]nonane Systems

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. A cheminformatics analysis of databases containing oxaspiro[3.5]nonane systems would help to understand the chemical space occupied by this class of compounds and their potential as scaffolds in drug discovery. nih.gov

Such an analysis would involve calculating a range of molecular descriptors for known compounds containing the oxaspiro[3.5]nonane core. These descriptors quantify properties like molecular size, shape, complexity (e.g., fraction of sp3 carbons, number of stereocenters), and drug-likeness (e.g., adherence to Lipinski's Rule of Five).

By comparing the properties of the oxaspiro[3.5]nonane scaffold to those of other known drug scaffolds, its novelty and potential advantages can be assessed. For example, the high fraction of sp3 carbons and the defined three-dimensional structure imparted by the spiro center are often associated with improved selectivity and better physicochemical properties compared to flat, aromatic systems. This analysis can highlight the potential of the this compound scaffold for generating novel compound libraries with favorable drug-like properties.

Advanced Applications in Organic Synthesis and Chemical Biology Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The rigid yet three-dimensional architecture of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride makes it a valuable synthon for the construction of intricate molecular frameworks. The presence of a reactive sulfonyl chloride group allows for a variety of chemical transformations, enabling its incorporation into a wide range of molecular scaffolds.

The 7-oxaspiro[3.5]nonane core provides a unique conformational rigidity that is highly sought after in the design of novel therapeutic agents. The synthesis of structurally diverse spirocyclic scaffolds is a key strategy in medicinal chemistry to access novel chemical space. While specific examples detailing the use of this compound are not extensively documented in publicly available research, the general utility of spirocyclic building blocks is well-established. The introduction of this spirocyclic motif can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Spirocyclic motifs are found in a variety of natural products, many of which exhibit significant biological activity. The 7-oxaspiro[3.5]nonane framework can be utilized to create mimics of these natural products or to generate novel bioactive analogues. The sulfonyl chloride functionality serves as a handle to append these spirocyclic cores to other molecular fragments, facilitating the rapid generation of compound libraries for biological screening. Although direct synthesis of specific bioactive analogues using this compound is not detailed in the available literature, the potential for its use in this area is significant given the growing interest in spirocyclic compounds in drug discovery.

Chemical Probe Development and Molecular Target Interaction Studies

Chemical probes are essential tools for elucidating biological pathways and identifying novel drug targets. The unique topology of spirocyclic compounds makes them attractive candidates for the development of highly specific and potent chemical probes.

The introduction of a spirocyclic scaffold, such as the 7-oxaspiro[3.5]nonane system, can have a profound impact on the biological activity of a molecule. The rigid nature of the spirocycle can pre-organize appended functional groups into a conformation that is optimal for binding to a biological target. This can lead to enhanced binding affinity and selectivity. While studies specifically examining the influence of the this compound derived scaffold on biological activity are not yet prevalent, the broader class of spirocyclic compounds has been shown to impart favorable properties in various therapeutic areas.

The three-dimensional nature of the 7-oxaspiro[3.5]nonane core allows for the exploration of binding pockets in biological targets that are inaccessible to more planar molecules. The sulfonyl chloride group can be used to covalently modify target proteins, a strategy that is increasingly being used in the development of targeted therapeutics and chemical probes. For instance, sulfonyl fluorides, which are closely related to sulfonyl chlorides, have been successfully employed as warheads to covalently engage histidine residues in proteins. This suggests a potential application for this compound in the design of covalent inhibitors or activity-based probes.

Exploration in Agrochemical Research and Development

The principles of rational drug design that guide the development of human therapeutics are also applicable to the discovery of new agrochemicals. The need for novel herbicides, insecticides, and fungicides with improved efficacy and environmental profiles is a constant driver of research in this area. The unique structural and physicochemical properties of spirocyclic compounds make them attractive scaffolds for the development of new crop protection agents. While there is no specific mention in the available literature of this compound in agrochemical research, the broader class of spirocyclic compounds has been explored for such applications. The incorporation of the 7-oxaspiro[3.5]nonane motif could lead to the discovery of novel agrochemicals with unique modes of action.

Potential Applications in Materials Science

The unique structural features of this compound, particularly the spirocyclic oxetane (B1205548) ring system, point towards its potential, albeit underexplored, applications in materials science. Spirocyclic compounds are known for their rigid, three-dimensional structures which can impart desirable thermal and mechanical properties to polymers.

The oxetane ring, a four-membered cyclic ether, can undergo ring-opening polymerization to yield polyethers. This polymerization can be initiated by cationic or anionic initiators. The presence of the sulfonyl chloride group could potentially influence this process or be used as a handle for post-polymerization modification.

Detailed Research Findings:

Currently, there is a lack of specific research findings detailing the use of this compound in materials science. However, the broader class of spiro-oxetanes is recognized for its potential to create polymers with unique architectures and properties. The rigidity of the spirocyclic scaffold could lead to materials with higher glass transition temperatures and improved dimensional stability compared to linear analogues.

The sulfonyl chloride functional group offers a versatile point for chemical modification. For instance, it could be used to graft the spirocyclic moiety onto other polymer backbones or surfaces, thereby modifying their surface properties, such as hydrophilicity or reactivity. It could also serve as a reactive site for cross-linking polymer chains, leading to the formation of robust networks.

While speculative without direct experimental evidence, the combination of a polymerizable oxetane ring and a reactive sulfonyl chloride group within a rigid spirocyclic framework makes this compound an interesting candidate for the development of novel functional polymers and materials. Further research is necessary to explore and validate these potential applications.

Future Research Directions and Challenges

Development of More Efficient, Sustainable, and Stereoselective Synthetic Routes

A significant hurdle in the widespread application of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride is the lack of established, efficient synthetic protocols. Future research should focus on developing novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. A major challenge will be the stereocontrolled synthesis of the spirocyclic core. nih.gov

Key research objectives in this area include:

Exploration of Novel Cyclization Strategies: Investigating new methods for constructing the oxaspiro[3.5]nonane framework, potentially through intramolecular etherification or cycloaddition reactions, could lead to more efficient syntheses. nih.govnih.gov

Sustainable Chlorosulfonation Methods: Current methods for producing sulfonyl chlorides often rely on harsh reagents. rsc.org Future work should explore more environmentally friendly alternatives, such as oxidative chlorination using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) or photocatalytic methods that operate under mild conditions. rsc.orgresearchgate.netnih.gov

Asymmetric Catalysis for Stereocontrol: Achieving high stereoselectivity in the synthesis of the chiral spirocyclic core is a formidable challenge. The development of catalytic enantioselective methods, perhaps employing chiral catalysts to direct the formation of specific stereoisomers, will be crucial for accessing enantiopure derivatives for biological evaluation. benthamscience.comresearchgate.net Both thermodynamically and kinetically controlled spiroketalization strategies could be explored to achieve the desired stereochemical outcomes. mskcc.orgnih.gov

Research FocusPotential MethodologiesKey Challenges
Efficient SynthesisIodocyclization, [Rh]-catalyzed cyclizationScalability, availability of starting materials
SustainabilityOxidative chlorination with NaDCC·2H2O, PhotocatalysisReagent stability, reaction optimization
StereoselectivityAsymmetric catalysis, Kinetically-controlled spirocyclizationCatalyst design, control of multiple stereocenters

Expansion of Derivatization Strategies for Enhanced Structural Diversity

The sulfonyl chloride moiety in this compound is a highly reactive functional group, making it an excellent starting point for a wide range of chemical transformations. researchgate.net Future research should focus on systematically exploring these derivatization pathways to generate libraries of novel compounds with diverse functionalities.

Potential derivatization strategies to be explored include:

Sulfonamide Synthesis: Reacting the sulfonyl chloride with a diverse range of primary and secondary amines to produce a library of sulfonamides. This is a particularly important transformation, as the sulfonamide functional group is present in a large number of pharmaceuticals. nih.gov

Sulfonate Ester Formation: Reaction with various alcohols and phenols to yield sulfonate esters, which can be valuable as intermediates or as biologically active compounds themselves.

Other Sulfonyl Derivatives: Investigating reactions with other nucleophiles to produce sulfones, sulfinic acids, and other sulfur-containing functional groups. nih.gov

Late-Stage Functionalization: Developing methods for the late-stage functionalization of more complex molecules using this compound as a building block. researchgate.net

In-depth Mechanistic Studies of Novel Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Areas for mechanistic investigation include:

Kinetics of Solvolysis: Studying the rates of reaction of this compound with various solvents to understand its stability and reactivity profile. Such studies could help in determining whether the reactions proceed through a concerted SN2-type mechanism or other pathways. nih.gov

Stereochemical Pathways: Investigating the stereochemical course of reactions at the spirocyclic core to understand how the existing stereochemistry influences the outcome of subsequent transformations.

Intermediate Identification: Utilizing spectroscopic techniques to identify and characterize any reactive intermediates that may be formed during key synthetic and derivatization reactions. rsc.org

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel compounds. spirochem.com In the context of this compound, computational modeling can be used to predict the properties of its derivatives and to guide synthetic efforts.

Future computational research should focus on:

Conformational Analysis: Modeling the three-dimensional structure of the 7-oxaspiro[3.5]nonane scaffold to understand its preferred conformations and how these might influence its interactions with biological targets. researchgate.net

Property Prediction: Using quantitative structure-activity relationship (QSAR) and other modeling techniques to predict the physicochemical properties (e.g., solubility, lipophilicity) and potential biological activities of virtual libraries of derivatives. news-medical.net

Docking Studies: If a biological target is identified, molecular docking studies can be used to predict the binding modes of derivatives and to rationalize structure-activity relationships.

Computational ApproachResearch GoalPotential Impact
Conformational AnalysisUnderstand 3D structure and flexibilityGuide the design of conformationally constrained analogs
QSAR ModelingPredict physicochemical and biological propertiesPrioritize synthetic targets and reduce experimental screening
Molecular DockingPredict binding modes to biological targetsFacilitate lead optimization and rational drug design

Exploration of Novel Application Areas for this compound Derivatives

The unique structural and chemical features of this compound and its derivatives make them attractive candidates for a variety of applications, particularly in drug discovery. nih.govresearchgate.net Future research should aim to explore these potential applications through systematic biological screening and evaluation.

Promising areas for investigation include:

Medicinal Chemistry: Spirocyclic scaffolds are increasingly being incorporated into drug candidates to improve their pharmacological profiles. molport.comresearchgate.net Derivatives of this compound could be screened for activity against a wide range of therapeutic targets, including enzymes and receptors. The oxaspiro core may enhance metabolic stability and solubility, making these compounds particularly interesting for drug development. nih.gov

Agrochemicals: The sulfonamide functional group is also common in herbicides and pesticides. Therefore, derivatives of this compound could be evaluated for their potential as novel agrochemicals.

Materials Science: The rigid, three-dimensional structure of the spirocyclic core could be exploited in the development of new materials with interesting properties. For example, derivatives could be explored as chiral ligands in asymmetric catalysis or as components of novel polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.